butyl (2R)-2-methylbutanoate
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Overview
Description
Butyl (2R)-2-methylbutanoate is an organic compound belonging to the ester family. Esters are known for their pleasant fragrances and are commonly used in the flavor and fragrance industry. This particular compound is derived from butanol and 2-methylbutanoic acid, and it features a chiral center, making it optically active.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of butyl (2R)-2-methylbutanoate typically involves the esterification of butanol with 2-methylbutanoic acid. This reaction is catalyzed by an acid, such as sulfuric acid, and is carried out under reflux conditions to drive the reaction to completion. The general reaction is as follows:
Butanol+2-Methylbutanoic AcidH2SO4Butyl (2R)-2-Methylbutanoate+Water
Industrial Production Methods
In an industrial setting, the production of this compound can be achieved using continuous flow microreactor systems. These systems offer enhanced efficiency, versatility, and sustainability compared to traditional batch processes .
Chemical Reactions Analysis
Types of Reactions
Butyl (2R)-2-methylbutanoate can undergo various chemical reactions, including:
Hydrolysis: In the presence of an acid or base, the ester can be hydrolyzed back into butanol and 2-methylbutanoic acid.
Reduction: Using reducing agents like lithium aluminum hydride, the ester can be reduced to the corresponding alcohol.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester.
Common Reagents and Conditions
Hydrolysis: Acidic or basic conditions with water.
Reduction: Lithium aluminum hydride in anhydrous conditions.
Transesterification: Catalysts like sodium methoxide or sulfuric acid.
Major Products Formed
Hydrolysis: Butanol and 2-methylbutanoic acid.
Reduction: Butanol and 2-methylbutanol.
Transesterification: A new ester and the corresponding alcohol.
Scientific Research Applications
Butyl (2R)-2-methylbutanoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a solvent in various chemical reactions.
Biology: Studied for its role in biological pathways and its potential as a bioactive compound.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of flavors, fragrances, and as an intermediate in the synthesis of other chemicals
Mechanism of Action
The mechanism of action of butyl (2R)-2-methylbutanoate involves its interaction with specific molecular targets, such as enzymes and receptors. The ester group can undergo hydrolysis, releasing the active acid and alcohol components, which then interact with biological pathways. The exact molecular targets and pathways depend on the specific application and context of use .
Comparison with Similar Compounds
Similar Compounds
- Butyl acetate
- Butyl butanoate
- Butyl propanoate
- Butyl isobutyrate
Uniqueness
Butyl (2R)-2-methylbutanoate is unique due to its chiral center, which imparts optical activity and can lead to different biological activities compared to its non-chiral counterparts. This compound’s specific structure also influences its reactivity and interactions in chemical and biological systems .
Conclusion
This compound is a versatile compound with significant applications in various fields, including chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable compound for research and industrial purposes.
Properties
CAS No. |
72447-49-5 |
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Molecular Formula |
C9H18O2 |
Molecular Weight |
158.24 g/mol |
IUPAC Name |
butyl (2R)-2-methylbutanoate |
InChI |
InChI=1S/C9H18O2/c1-4-6-7-11-9(10)8(3)5-2/h8H,4-7H2,1-3H3/t8-/m1/s1 |
InChI Key |
OTKQNSSMCDLVQV-MRVPVSSYSA-N |
Isomeric SMILES |
CCCCOC(=O)[C@H](C)CC |
Canonical SMILES |
CCCCOC(=O)C(C)CC |
Origin of Product |
United States |
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